4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of phenoxy, thiazole, and butanamide groups
Preparation Methods
The synthesis of 4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the thiazole and butanamide groups. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and thiazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide include:
4-tert-butylphenol: Known for its use in the production of epoxy resins and as a plasticizer.
4-(4-tert-butylphenoxy)benzaldehyde: Used in organic synthesis and as an intermediate in the production of other chemicals.
2,4-di-tert-butylphenol: Employed as an antioxidant in various industrial applications.
Properties
Molecular Formula |
C24H28N2O2S |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C24H28N2O2S/c1-17-7-9-18(10-8-17)21-16-29-23(25-21)26-22(27)6-5-15-28-20-13-11-19(12-14-20)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,25,26,27) |
InChI Key |
KTQOUDLMYGEFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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